methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate chemical structure and properties
methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate chemical structure and properties
An In-Depth Technical Guide to Methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate
This guide provides a comprehensive technical overview of methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its chemical structure, physicochemical properties, plausible synthetic routes, and potential applications, grounding our discussion in established chemical principles and relevant literature.
Compound Identification and Structural Elucidation
Chemical Identity:
-
Systematic Name: Methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate
-
Common Synonym: Methyl 7-nitroindoline-5-carboxylate
-
Molecular Formula: C₁₀H₁₀N₂O₄
-
Molecular Weight: 222.20 g/mol
Structural Framework:
The core of this molecule is a 2,3-dihydro-1H-indole, commonly known as an indoline ring system. This bicyclic structure consists of a benzene ring fused to a five-membered nitrogen-containing ring. Key substitutions on this scaffold define its identity and reactivity:
-
A nitro group (-NO₂) at the 7-position of the benzene ring. This powerful electron-withdrawing group significantly influences the electronic properties of the aromatic system.
-
A methyl carboxylate (-COOCH₃) group at the 5-position . This ester functionality serves as a versatile handle for further synthetic modifications.
The "2,3-dihydro" designation indicates that the C2-C3 bond in the pyrrole ring is saturated, distinguishing it from the aromatic indole parent structure.
Physicochemical and Spectroscopic Properties
While comprehensive experimental data for this specific molecule is not widely published, we can infer its properties based on the constituent functional groups and related known compounds. These properties are crucial for designing experimental conditions, including reaction setups, purification strategies, and formulation development.
| Property | Predicted/Inferred Value | Rationale & Key Considerations |
| Appearance | Yellowish to brown solid | The nitroaromatic group typically imparts color to organic compounds. |
| Melting Point | Not experimentally determined. Likely >150 °C. | Aromatic compounds with polar functional groups like nitro and ester groups tend to have relatively high melting points due to strong intermolecular interactions. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Ethyl Acetate, Acetone). Sparingly soluble in non-polar solvents and water. | The ester and nitro groups increase polarity, favoring solubility in polar organic media. |
| ¹H NMR | Predicted Chemical Shifts (ppm): - Aromatic protons (C4-H, C6-H): ~7.5-8.5 ppm - Methylene protons (C2-H₂, C3-H₂): ~3.0-4.0 ppm - Methyl ester protons (-OCH₃): ~3.9 ppm - Amine proton (N-H): Broad singlet, ~5-7 ppm | The electron-withdrawing nitro group will deshield adjacent aromatic protons, shifting them downfield. The dihydro-indole methylene protons will appear as aliphatic signals. |
| ¹³C NMR | Predicted Chemical Shifts (ppm): - Carbonyl carbon (C=O): ~165-170 ppm - Aromatic carbons: ~110-150 ppm - Methylene carbons (C2, C3): ~30-50 ppm - Methyl ester carbon (-OCH₃): ~52 ppm | The positions of the aromatic carbons will be significantly influenced by the electronic effects of the nitro and ester substituents. |
| IR Spectroscopy | Characteristic Peaks (cm⁻¹): - N-H stretch: ~3300-3400 cm⁻¹ - C=O stretch (ester): ~1700-1720 cm⁻¹ - Asymmetric NO₂ stretch: ~1520-1560 cm⁻¹ - Symmetric NO₂ stretch: ~1340-1360 cm⁻¹ | These peaks are diagnostic for the key functional groups present in the molecule. |
| Mass Spectrometry | Expected Molecular Ion Peak (M⁺): m/z = 222.06 | High-resolution mass spectrometry should confirm the elemental composition C₁₀H₁₀N₂O₄. |
Synthesis and Reaction Chemistry
The synthesis of methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate can be approached through a logical, multi-step sequence. A highly plausible route involves the nitration of a readily available indoline precursor followed by esterification, or the catalytic reduction of the corresponding nitroindole.
Proposed Synthetic Pathway: From Methyl Indole-5-carboxylate
This pathway is advantageous as it begins with a commercially available starting material and involves well-established reaction classes.
Caption: Proposed two-step synthesis of the target compound.
Step 1: Nitration of Methyl 1H-indole-5-carboxylate
-
Causality: The indole ring is an electron-rich aromatic system susceptible to electrophilic substitution. Nitration, using a mixture of nitric and sulfuric acid, introduces a nitro group onto the ring. While nitration can occur at multiple positions, the 7-position is a potential site, although regioselectivity can be challenging and may require specific reaction conditions or protecting group strategies to favor the desired isomer.[4] The presence of the electron-withdrawing ester at position 5 will direct nitration to other positions on the benzene ring.
-
Experimental Protocol:
-
Cool a solution of methyl 1H-indole-5-carboxylate in concentrated sulfuric acid to 0-5 °C in an ice-salt bath.
-
Add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the internal temperature below 10 °C.
-
Stir the reaction mixture at low temperature for a specified duration, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.
-
Purify the crude product, which may be a mixture of isomers, by column chromatography or recrystallization to isolate the desired methyl 7-nitro-1H-indole-5-carboxylate.
-
Step 2: Catalytic Hydrogenation of the Indole Ring
-
Causality: The double bond within the pyrrole ring of the indole can be selectively reduced to form the indoline scaffold. Catalytic hydrogenation is a standard and effective method for this transformation.[5][6] Importantly, conditions must be chosen carefully to avoid the simultaneous reduction of the nitro group. Catalysts like Platinum(IV) oxide (PtO₂, Adam's catalyst) or Rhodium on alumina can be effective for this purpose under controlled hydrogen pressure and temperature. Alternatively, a more aggressive reduction using Palladium on carbon (Pd/C) under higher pressure and/or with additives can reduce both the indole double bond and the nitro group, which would lead to the corresponding aminoindoline.[7][8]
-
Experimental Protocol (for selective indole reduction):
-
In a high-pressure hydrogenation vessel (Parr apparatus), charge a solution of methyl 7-nitro-1H-indole-5-carboxylate in a suitable solvent (e.g., methanol, acetic acid, or ethyl acetate).
-
Add a catalytic amount of Platinum(IV) oxide (PtO₂) or another suitable catalyst.
-
Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Stir the mixture at room temperature or with gentle heating until hydrogen uptake ceases.
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate.
-
Purify the product by column chromatography or recrystallization as needed.
-
Applications in Research and Drug Development
The methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate scaffold is a valuable building block in medicinal chemistry due to its unique combination of functional groups and its privileged indoline core.
Key Roles:
-
Synthetic Intermediate: The true value of this compound lies in its potential as an intermediate. The nitro group can be reduced to an amine, which can then be derivatized to form amides, sulfonamides, or ureas. The ester can be hydrolyzed to a carboxylic acid or converted to an amide, providing another point for diversification.
-
Scaffold for Bioactive Molecules: The 7-nitroindoline moiety itself has been explored for various biological activities. The photolytic properties of N-acyl-7-nitroindolines make them useful as photocleavable protecting groups or "caged" compounds for the light-induced release of bioactive molecules.[9][10][11]
-
Probes for Chemical Biology: Derivatives can be synthesized to act as probes to study biological pathways or as ligands for specific protein targets. The indoline structure is a common motif in compounds targeting the central nervous system and in kinase inhibitors.
Caption: Synthetic utility of the target compound.
Safety and Handling
As a nitroaromatic compound, methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate should be handled with appropriate care in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.
-
Inhalation/Contact: Avoid inhaling dust or vapors. Avoid contact with skin and eyes. In case of contact, wash the affected area immediately with copious amounts of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. Waste should be handled as hazardous chemical waste.
This guide provides a foundational understanding of methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate. Its versatile structure and functional groups make it a compound of considerable interest for the synthesis of novel molecules with potential therapeutic applications. Further experimental work is needed to fully characterize its properties and explore its synthetic potential.
References
-
J-GLOBAL. NITRATION OF DIMETHYL 1-SUBSTITUTED INDOLE-2,3-DICARBOXYLATES: SYNTHESIS OF NITRO- AND AMINOINDOLE DERIVATIVES. Available at: [Link]
-
Castillo, H. P., et al. (2023). Synthesis and Photoreactivity of 7-Nitroindoline-S-thiocarbamates. ACS Omega, 8(9), 8888-8899. Available at: [Link]
-
Akter, M., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry, 12, 1354366. Available at: [Link]
-
Del Castillo, H. P. (2021). Novel N-Derivatized-7-Nitroindolines For The SynThesis Of Photocleavab. ScholarWorks@UTEP. Available at: [Link]
-
NextSDS. methyl (2S)-2-methyl-2,3-dihydro-1H-indole-5-carboxylate. Available at: [Link]
-
Werkmeister, S., et al. (2014). Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. Topics in Current Chemistry, 342, 1-38. Available at: [Link]
-
Del Castillo, H. P. (2021). Novel N-Derivatized-7-Nitroindolines For The SynThesis Of Photocleavable Crosslinkers, And For Solid Phase Peptide SynThesis. ScholarWorks@UTEP. Available at: [Link]
-
ResearchGate. Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. Available at: [Link]
- Google Patents. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
-
Stolar, T., & Užarević, K. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 23(12), 3192. Available at: [Link]
-
TU Chemnitz. Catalytic hydrogenation and bifunctional catalysts. Available at: [Link]
-
de Vries, J. G., & Pidko, E. A. (2015). Heterogeneous and homogeneous catalysis for the hydrogenation of carboxylic acid derivatives. Catalysis Science & Technology, 5(5), 2575-2593. Available at: [Link]
- Google Patents. CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid.
Sources
- 1. Page loading... [guidechem.com]
- 2. Page loading... [guidechem.com]
- 3. 2167266-06-8|Methyl 7-nitroindoline-5-carboxylate| Ambeed [ambeed.com]
- 4. experts.umn.edu [experts.umn.edu]
- 5. oa.tib.eu [oa.tib.eu]
- 6. pure.tue.nl [pure.tue.nl]
- 7. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 8. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives [mdpi.com]
- 9. Synthesis and Photoreactivity of 7-Nitroindoline-S-thiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. "Novel N-Derivatized-7-Nitroindolines For The SynThesis Of Photocleavab" by Hector Patricio Del Castillo [scholarworks.utep.edu]
